谷胱甘肽磺酸盐

描述

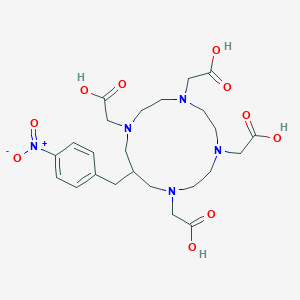

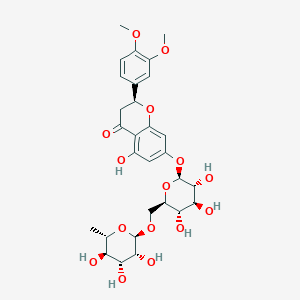

Glutathione sulfonate, also known as Glutathionesulfonic acid, is a metabolite of glutathione . It is used to increase the tissue-to-plasma concentration ratio of thiopental sodium and is also used as a modulator of dopamine release. Additionally, it is used to study glutathione binding sites on proteins such as glutathione transferase .

Synthesis Analysis

Glutathione is synthesized from glutamate, cysteine, and glycine in a two-step process that is catalyzed by two cytosolic enzymes; γ-glutamylcysteine synthetase and glutathione synthetase . The first step, catalyzed by γ-glutamylcysteine synthetase, is the reaction of L-glutamate and L-cysteine to form the intermediate L-γ-glutamyl-L-cystine . This intermediate is then combined with glycine by glutathione synthetase to produce glutathione .Molecular Structure Analysis

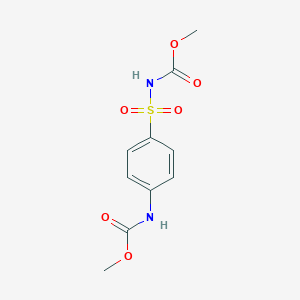

The empirical formula of Glutathione sulfonate is C10H17N3O9S . Its molecular weight is 355.32 . The InChI string is 1S/C10H17N3O9S/c11-5(10(18)19)1-2-7(14)13-6(4-23(20,21)22)9(17)12-3-8(15)16/h5-6H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)(H,20,21,22) .Chemical Reactions Analysis

Glutathione is known for its redox activity, which allows for quantification by different electrodes after chemical modification, including glassy carbon, carbon paste, and nanocomposite electrodes . It is also used in capillary zone electrophoresis with less need for derivatization .Physical And Chemical Properties Analysis

Glutathione sulfonate is a white powder . It is stored at a temperature of 2-8°C . The SMILES string is NC(CCC(=O)NC(CS(O)(=O)=O)C(=O)NCC(O)=O)C(O)=O .科学研究应用

细胞保护和解毒作用

谷胱甘肽磺酸盐在细胞保护和解毒中起着至关重要的作用。它通过亲核硫醚形成或氧化还原反应影响各种抗肿瘤干预的有效性,主要通过核糖核酸硫醚形成或氧化还原反应。这使得它成为解毒和修复由不同药剂引起的细胞损伤的关键角色(Arrick & Nathan, 1984)。

谷胱甘肽S-转移酶的抑制剂

谷胱甘肽S-磺酸盐(GSSO3H)被确定为各种组织中谷胱甘肽S-转移酶(GST)的有效竞争性抑制剂,包括肝脏、肺部以及人类肺部肿瘤细胞。这表明了它在影响异物化合物解毒中的作用(Leung, Post, & Menzel, 1985)。

酶活性和细胞过程的调节剂

谷胱甘肽是酶功能和转录的关键调节剂,有助于调节氧化还原依赖的转录因子的DNA结合。这种参与对于细胞过程如增殖、分化和凋亡至关重要(Biswas, Chida, & Rahman, 2006)。

对肿瘤细胞敏感化的影响

研究表明,谷胱甘肽在使肿瘤细胞对肿瘤坏死因子-α(TNF-α)等治疗敏感化中起着核心作用。在特定的谷胱甘肽合成抑制剂导致肿瘤细胞对治疗干预增加敏感性的研究中观察到这一现象(Mizutani & Yoshida, 1994)。

对氧化损伤的保护

谷胱甘肽在保护包括内皮细胞和视网膜色素上皮细胞在内的各种细胞免受氧化损伤方面起着重要作用。增强细胞内谷胱甘肽水平已被发现可以保护这些细胞免受H2O2等药剂引起的损害(Tsan, Danis, Del Vecchio, & Rosano, 1985; Sternberg et al., 1993)。

在植物发育和环境感知中的作用

在植物中,谷胱甘肽对环境感知和发育有重要意义。它与植物适应各种环境条件和压力有关,在应对压力下的植物生长中发挥关键作用(May, Vernoux, Leaver, Montagu, & Inzé, 1998)。

在生物系统中的检测和跟踪

发展了用于谷胱甘肽的荧光和比色探针,使得更好地跟踪和理解其在细胞、组织和小动物中的作用成为可能。这些探针提供了改进的检测限和灵敏度,有助于研究疾病和生物过程(Lee et al., 2018)。

作用机制

Glutathione sulfonate participates in leukotriene synthesis and is a cofactor for the enzyme glutathione peroxidase . It also plays a role in the hepatic biotransformation and detoxification process . It acts as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion .

未来方向

Glutathione and its metabolites, including glutathione sulfonate, have been linked to many diseases including influenza, HIV, AIDS, various types of cancer, cystic fibrosis, diabetes, and many others . Therefore, future research could focus on designing new drugs that selectively target glutathione overexpressing cancers more prone to developing chemoresistance, while decreasing side effects in off-target cells .

属性

IUPAC Name |

(2S)-2-amino-5-[[(2R)-2-amino-3-sulfosulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O9S2/c11-5(10(18)19)1-2-7(14)13(3-8(15)16)9(17)6(12)4-23-24(20,21)22/h5-6H,1-4,11-12H2,(H,15,16)(H,18,19)(H,20,21,22)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEFTXHFDQJRJD-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N(CC(=O)O)C(=O)C(CSS(=O)(=O)O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N(CC(=O)O)C(=O)[C@H](CSS(=O)(=O)O)N)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936863 | |

| Record name | gamma-Glutamyl-N-[3-(sulfosulfanyl)alanyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glutathione sulfonate | |

CAS RN |

1637-70-3 | |

| Record name | Glutathione sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001637703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Glutamyl-N-[3-(sulfosulfanyl)alanyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。